Home > Products > Screening Compounds P51518 > Daclatasvir Impurity 6
Daclatasvir Impurity 6 - 1009117-26-3

Daclatasvir Impurity 6

Catalog Number: EVT-1477640
CAS Number: 1009117-26-3
Molecular Formula: C40H50N8O6
Molecular Weight: 738.88
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Daclatasvir is a potent, pan-genotypic inhibitor of the hepatitis C virus (HCV) nonstructural protein 5A (NS5A) replication complex. [] It is classified as a direct-acting antiviral (DAA) and has demonstrated significant efficacy in treating chronic HCV infection across various genotypes. [, , , , ]

Impurities in pharmaceutical substances like Daclatasvir are any component of the drug substance that is not the chemical entity defined as the active pharmaceutical ingredient. [] These impurities can arise during the drug manufacturing process or from degradation during storage. [, ] Identifying, characterizing, and controlling these impurities are crucial for ensuring drug safety and efficacy. []

Sofosbuvir

  • Compound Description: Sofosbuvir is an antiviral medication used to treat hepatitis C virus (HCV) infection. It is a nucleotide analog inhibitor of the HCV NS5B RNA polymerase, which is essential for viral replication. [, , , , , , , , , , , , , , , , , , , , ]
  • Relevance: Sofosbuvir is frequently co-administered with Daclatasvir in HCV treatment regimens. [, , , , , , , , , , , , , , , , , , , , ] This suggests a potential structural relationship or shared chemical class/category with "Daclatasvir Impurity 6", although further information is needed to confirm this connection.

Ledipasvir

  • Compound Description: Ledipasvir is an antiviral drug used in combination with other medications to treat chronic hepatitis C virus (HCV) genotype 1 infection. It works by inhibiting the HCV NS5A protein, which is involved in viral replication. [, , ]
  • Relevance: Similar to Sofosbuvir, Ledipasvir is also used in combination with Daclatasvir for HCV treatment. [, , ] This co-administration suggests a possible structural relationship or shared chemical class/category between Ledipasvir and "Daclatasvir Impurity 6", but further information is needed for confirmation.

Asunaprevir

  • Compound Description: Asunaprevir is an antiviral drug used in combination with other medications to treat chronic HCV genotype 1 infection. It works by inhibiting the HCV NS3/4A protease, which is essential for viral replication. [, , , , ]
  • Relevance: Asunaprevir is another antiviral medication used in combination therapies alongside Daclatasvir for treating HCV infection. [, , , , ] This suggests a potential structural link or common chemical class/category with "Daclatasvir Impurity 6", but more information is required to definitively establish this relationship.

Simeprevir

  • Compound Description: Simeprevir is an antiviral drug used to treat chronic HCV infection. It is a HCV NS3/4A protease inhibitor, similar to Asunaprevir, and is used in combination with other antiviral medications. [, , ]
  • Relevance: Simeprevir has been utilized in combination therapies involving Daclatasvir for the treatment of HCV. [, , ] This suggests a potential structural or chemical class/category connection with "Daclatasvir Impurity 6", but further information is required for confirmation.

Ribavirin

  • Compound Description: Ribavirin is an antiviral medication used to treat HCV infection and respiratory syncytial virus (RSV) infection. Its mechanism of action is not fully understood, but it is thought to interfere with viral RNA synthesis. [, , , , , , , , , ]
  • Relevance: Ribavirin is commonly used in combination with Daclatasvir and other antiviral agents for HCV treatment, particularly in patients with advanced liver disease or those who have failed previous treatments. [, , , , , , , , , ] This frequent co-administration with Daclatasvir raises the possibility of a structural relationship or shared chemical class/category with "Daclatasvir Impurity 6", but more information is needed to confirm this.
Overview

Daclatasvir Impurity 6 is a chemical compound associated with the antiviral drug Daclatasvir, which is used in the treatment of hepatitis C virus infections. This impurity arises during the synthesis of Daclatasvir and can affect the quality and efficacy of the final pharmaceutical product. Understanding this impurity's characteristics, synthesis methods, and implications is crucial for ensuring drug safety and effectiveness.

Source

Daclatasvir Impurity 6 is derived from the synthetic processes involved in producing Daclatasvir. The compound is classified as an impurity, which means it is not the primary active ingredient but rather a byproduct that may occur during the manufacturing process. The presence of impurities like Daclatasvir Impurity 6 can arise from various reaction conditions and degradation pathways during synthesis.

Classification

Daclatasvir Impurity 6 can be classified under pharmaceutical impurities, specifically as a synthetic impurity resulting from the chemical reactions involved in the production of Daclatasvir. It is identified by its unique Chemical Abstracts Service (CAS) number, which is 1009117-26-3.

Synthesis Analysis

Methods

The synthesis of Daclatasvir Impurity 6 typically involves specific reaction conditions that may include various reagents and catalysts. The primary synthetic route often includes degradation or side reactions during Daclatasvir production. High-performance liquid chromatography (HPLC) and ultraperformance liquid chromatography (UPLC) are commonly employed to identify and quantify this impurity.

Technical Details

The synthesis pathway generally starts with a precursor compound, such as 2-bromo-4-chloro-3-methylpyridine. The reaction steps can be outlined as follows:

  1. Deprotonation: The precursor is treated with sodium hydride in dimethylformamide to form an anion.
  2. Substitution: This anion reacts with ethyl chloroformate in the presence of triethylamine to yield an intermediate.
  3. Final Conversion: The intermediate undergoes treatment with methanol to produce Daclatasvir Impurity 6.
Molecular Structure Analysis

Structure

The molecular structure of Daclatasvir Impurity 6 can be represented through its chemical formula and structural diagram, which illustrates the arrangement of atoms within the molecule.

Data

Chemical Reactions Analysis

Reactions

Daclatasvir Impurity 6 can participate in several chemical reactions:

  • Oxidation: Exposure to oxidative agents can lead to various degradation products.
  • Reduction: Under specific conditions, reduction reactions may occur.
  • Substitution: Substitution reactions can modify the chemical structure of the impurity.

Technical Details

Common reagents involved in these reactions include hydrogen peroxide for oxidation, strong acids or bases for hydrolysis, and photolytic conditions for light-induced degradation. These reactions are crucial for understanding how impurities may form during drug synthesis and their potential impact on drug quality.

Mechanism of Action

Process

While Daclatasvir Impurity 6 itself does not have a defined mechanism of action like its parent compound, it may share some biochemical properties due to its structural similarities. Daclatasvir functions by inhibiting the non-structural protein 5A (NS5A) of hepatitis C virus, thereby preventing viral replication and assembly.

Data

The parent compound exhibits rapid absorption and reaches maximum plasma concentration within 1-2 hours post-administration. Its metabolic pathways primarily involve cytochrome P450 enzymes.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of Daclatasvir Impurity 6 may include aspects such as solubility, melting point, and stability under various environmental conditions. Specific data on these properties was not provided in the search results.

Chemical Properties

Chemical properties would encompass reactivity towards different reagents, stability under heat or light exposure, and potential interactions with other pharmaceutical compounds. Analytical methods like HPLC are employed to assess these properties effectively .

Applications

Scientific Uses

Daclatasvir Impurity 6 primarily serves as a subject of study in pharmaceutical chemistry to ensure that drug formulations maintain high purity levels. Understanding impurities like Daclatasvir Impurity 6 is essential for regulatory compliance, quality assurance, and enhancing therapeutic efficacy in antiviral treatments.

Structural Characterization of Daclatasvir Impurity 6

Chemical Identity and Nomenclature

IUPAC Name and Molecular Formula (C₄₀H₅₀N₈O₆)

Daclatasvir Impurity 6 is unambiguously identified by the systematic IUPAC name:methyl N-[1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate [1] [6].

This nomenclature encodes critical structural features:

  • A central 4,4'-biphenyl core providing molecular rigidity
  • Two imidazole rings (positions 5,2-diyl substituted) linked to the biphenyl
  • (2S)-pyrrolidine units connected to each imidazole
  • Terminal L-valine-derived carbamates with methyl ester protections [4] [6]

Its molecular formula is C₄₀H₅₀N₈O₆, confirmed through high-resolution mass spectrometry with a theoretical molecular weight of 738.3889 g/mol [1] [6] [10]. The elemental composition is carbon 65.02%, hydrogen 6.82%, nitrogen 15.17%, and oxygen 12.99%, consistent across multiple analytical batches [8] [10].

Stereochemical Configuration and Isomeric Differentiation (SRRS Isomer)

Daclatasvir Impurity 6 is specifically designated as the Daclatasvir SRRS Isomer, reflecting distinct chiral center configurations at four critical stereogenic atoms [4] [9]. The SRRS notation corresponds to the absolute stereochemistry at:

  • C1 and C1' positions: (S)-configuration at the valine-derived α-carbons
  • C2 position: (R)-configuration at the pyrrolidine-carbon proximal to the biphenyl
  • C2' position: (S)-configuration at the complementary pyrrolidine-carbon [4] [6]

Table 1: Stereoisomeric Variants of Daclatasvir

StereoisomerCAS NumberConfigurationDifferentiation Factor
SRRS (Impurity 6)1009117-26-3(S,R,R,S)Altered NS5A binding kinetics vs. main isomer
RRRR1417333-58-4(R,R,R,R)Pharmacologically active form (Daclatasvir API)
SRSS1009117-28-5(S,R,S,S)Reduced antiviral potency
RSSR1009117-94-5(R,S,S,R)Enhanced degradation susceptibility
SSSSNot assigned(S,S,S,S)Synthetic intermediate only

[4] [9]

The SRRS configuration significantly impacts three-dimensional molecular geometry by reorienting the biphenyl-imidazole dihedral angles and altering hydrogen-bonding capacity of the carbamate groups. This spatial rearrangement differentiates it pharmacologically from the therapeutically active RRRR isomer and influences chromatographic behavior in HPLC analyses [2] [4].

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Signatures

Comprehensive NMR analysis (¹H, ¹³C, DEPT-135, HSQC, HMBC) confirms the structure and stereochemistry of Daclatasvir Impurity 6. Characteristic resonances include:

Table 2: Key NMR Assignments for Daclatasvir Impurity 6 (500 MHz, DMSO-d₆)

Atom Group¹H δ (ppm)¹³C δ (ppm)MultiplicityCorrelation (HMBC)
Biphenyl H-3,3',5,5'7.68138.2Doublet (J=8.2 Hz)Coupled to C-1, C-2, C-6
Imidazole H-4 (both)7.21135.8SingletTo pyrrolidine C-α, biphenyl C-1
Pyrrolidine H-2 (R)4.4358.7TripletTo imidazole C-2, carbonyl C=O
Pyrrolidine H-2' (S)3.9159.1TripletTo imidazole C-2', C=O'
Valine α-H (both)4.1257.3Doublet of doubletsTo NHC=O, Cβ methyls
N-CH₃ (carbamates)3.5852.1SingletTo carbonyl C=O
Cβ methyls (Val)2.19/2.2331.1Doublet septetTo Cα, Cγ methyls
Cγ methyls (Val)0.92/0.9518.9/19.4DoubletTo Cβ

[5] [9]

Critical stereochemical differentiators:

  • Pyrrolidine H-2 protons exhibit distinct chemical shifts at δ 4.43 ppm (R-configured) and δ 3.91 ppm (S-configured), contrasting with the symmetric RRRR isomer's equivalent pyrrolidine signals [5] [9]
  • NOESY correlations between biphenyl H-6 and pyrrolidine H-3 confirm the restricted rotation enabling stereochemical assignment
  • Valine methyl groups display diastereotopic splitting due to the chiral environment [9]

High-Resolution Mass Spectrometry (HRMS) Data

HRMS analysis using electrospray ionization (ESI+) provides definitive confirmation of molecular composition:

Table 3: HRMS Profile of Daclatasvir Impurity 6

Ion TypeTheoretical m/zObserved m/zDeviation (ppm)Fragmentation Pathway
[M+H]⁺739.3967739.39620.7Molecular ion
[M+Na]⁺761.3787761.37800.9Sodium adduct
[C₃₂H₄₁N₇O₄]⁺588.3290588.32850.8Biphenyl-imidazole cleavage
[C₂₀H₂₆N₅O₂]⁺368.2083368.20781.4Valine-pyrrolidine fragment
[C₇H₁₃NO₄+H]⁺ (Val)176.0917176.09132.3Methoxycarbonylvaline unit

[1] [2] [6]

The [M+H]⁺ ion at m/z 739.3962 provides a mass accuracy of <2 ppm versus theoretical (C₄₀H₅₁N₈O₆⁺), confirming the molecular formula. Diagnostic fragment ions include:

  • m/z 588.3285: Results from cleavage between the biphenyl C-C bond with hydrogen migration
  • m/z 368.2078: Corresponds to the (methylcarbamoyl)valyl-pyrrolidinium ion with retention of the S-configured stereocenter [6] [9]
  • Isotopic pattern analysis shows characteristic ⁷⁹Br/⁸¹Br ratios (1:1) confirming absence of brominated contaminants [2]

Tandem MSⁿ analysis demonstrates unique fragmentation versus other isomers, particularly in the 500-600 m/z range where stereochemistry influences bond stability. The SRRS isomer shows 40% higher abundance of the m/z 176 fragment compared to RRRR configurations due to altered proton affinity at the carbamate nitrogen [2] [9].

  • Daclatasvir Impurity 6 (SRRS Isomer)
  • Daclatasvir (RRRR Isomer)
  • Daclatasvir SRSS Isomer
  • Daclatasvir RSSR Isomer
  • Daclatasvir SSSS Isomer
  • (2R)-2-(Methoxycarbonylamino)-3-methylbutanoic Acid
  • Methyl ((S)-1-((S)-2-(5-(4-bromophenyl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate

Properties

CAS Number

1009117-26-3

Product Name

Daclatasvir Impurity 6

Molecular Formula

C40H50N8O6

Molecular Weight

738.88

Synonyms

Daclatasvir SRRS Isomer; N,N'-[[1,1'-Biphenyl]-4,4'-diylbis[1H-imidazole-5,2-diyl-(2R)-2,1-pyrrolidinediyl[(1S)-1-(1-methylethyl)-2-oxo-2,1-ethanediyl]]]biscarbamic Acid C,C'-Dimethyl Ester

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.